(3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid

描述

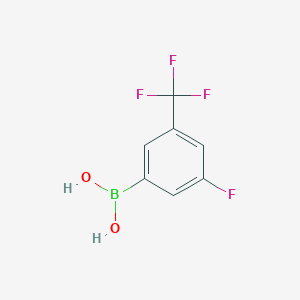

(3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid (CAS: 159020-59-4) is a meta-substituted arylboronic acid with the molecular formula C₇H₅BF₄O₂ and a molecular weight of 207.92 g/mol . Its structure features a fluorine atom at the 3-position and a trifluoromethyl (–CF₃) group at the 5-position of the phenyl ring, making it highly electron-deficient due to the electron-withdrawing nature of both substituents. This compound is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures in pharmaceuticals and agrochemicals . The SMILES notation is OB(O)C₁=CC(F)=CC(=C₁)C(F)(F)F, reflecting its planar geometry and substituent arrangement .

属性

IUPAC Name |

[3-fluoro-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF4O2/c9-6-2-4(7(10,11)12)1-5(3-6)8(13)14/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEMCWZGCSRGJGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382499 | |

| Record name | [3-Fluoro-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159020-59-4 | |

| Record name | [3-Fluoro-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-5-(trifluoromethyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Protocol

-

Grignard Formation : A mixture of magnesium turnings (0.5 g, 0.021 mol) and a catalytic iodine crystal in tetrahydrofuran (THF) is reacted with 1-bromo-3-fluoro-5-(trifluoromethyl)benzene (5.0 g, 0.021 mol) under reflux (45°C).

-

Boration : The Grignard reagent is transferred to a solution of trimethyl borate (2.3 mL, 0.021 mol) in THF at −78°C. The mixture is stirred for 45 minutes, warmed to room temperature, and quenched with aqueous HCl.

-

Workup : Extraction with ethyl acetate and concentration under reduced pressure yields 3.3 g (77% yield) of the title compound as a crystalline solid (mp 167–168°C).

Key Data

| Parameter | Value |

|---|---|

| Starting Material | 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene |

| Catalyst | Magnesium/Iodine |

| Solvent | THF |

| Temperature | −78°C to 45°C |

| Yield | 77% |

| Melting Point | 167–168°C |

This method capitalizes on the electrophilic trapping of the aryl Grignard intermediate with trimethyl borate, followed by acidic hydrolysis to yield the boronic acid. The trifluoromethyl and fluorine substituents enhance steric and electronic effects, ensuring minimal side reactions during the Grignard formation.

Challenges and Optimizations

Stability Considerations

-

Boronic Acid Dehydration : The title compound may dehydrate to form boroxines during storage. Stabilization strategies include refrigeration under inert atmosphere or formulation as a pinacol ester.

-

Sensitivity to Protodeboronation : Strongly electron-withdrawing groups (e.g., −CF₃) mitigate protodeboronation, enhancing synthetic utility.

Functional Group Tolerance

-

Halogen Compatibility : Bromo and iodo substituents remain intact during Grignard-mediated syntheses, enabling downstream functionalization.

-

Amino Groups : While amino-substituted precursors are challenging due to catalyst poisoning, traceless borylation methods (e.g., using −NH₂ as a directing group) could offer solutions.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Grignard Reagent | High yield (77%), crystalline product | Requires cryogenic conditions (−78°C) |

| Palladium Catalysis | Enables diverse cross-couplings | Not a direct synthesis route |

| Iridium C–H Borylation | Atom-economical, no prefunctionalization | Untested for benzene substrates |

化学反应分析

Types of Reactions

(3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

科学研究应用

Pharmaceutical Development

The compound plays a crucial role in synthesizing pharmaceuticals, especially in developing targeted cancer therapies. Its ability to form stable complexes with biological targets allows for the design of effective inhibitors and therapeutic agents.

Case Study: Inhibition of Tubulin Polymerization

A series of studies have focused on synthesizing small-molecule inhibitors targeting tubulin polymerization, a critical process in cancer cell division. Compounds derived from (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid have demonstrated significant cytotoxicity against various human cancer cell lines, including MCF-7 and MDA-MB-231. For instance, one analogue showed low nanomolar IC values against these cell lines, indicating its potential as an anticancer therapeutic agent .

Organic Synthesis

In organic chemistry, this compound is primarily used as a reagent in cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction is fundamental for forming carbon-carbon bonds, essential for constructing complex organic molecules.

Data Table: Cross-Coupling Reaction Conditions

| Reagent | Reaction Type | Conditions | Yield |

|---|---|---|---|

| (3-F-5-TFMPB) | Suzuki-Miyaura | Tetrahydrofuran, 100°C, 12h | 60% |

| (3-F-5-TFMPB) | Negishi coupling | Toluene, 80°C, 8h | 75% |

| (3-F-5-TFMPB) | Stille coupling | Ethanol-water mixture, 60°C, 6h | 70% |

Note: TFMPB = Trifluoromethyl phenylboronic acid.

Material Science

The compound is also utilized in developing advanced materials with specific electronic and optical properties. Its incorporation into polymers and coatings enhances their performance across various applications.

Application Example: Coatings

Research has shown that incorporating this compound into polymer matrices can significantly improve their thermal stability and mechanical properties. These enhanced materials are suitable for applications requiring durability and resistance to environmental factors.

Synthesis of Fluorinated Compounds

Due to its unique fluorine substituents, this compound serves as a key building block in synthesizing fluorinated compounds. These compounds are essential in agrochemicals and specialty chemicals due to their enhanced stability and reactivity.

Case Study: Agrochemical Development

Fluorinated compounds derived from this boronic acid have been explored for their efficacy as pesticides and herbicides. The introduction of fluorine atoms often improves the biological activity of these compounds while enhancing their environmental stability .

作用机制

The mechanism of action of (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, facilitated by the base.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

相似化合物的比较

Comparison with Structurally Similar Boronic Acids

Substituent Position and Electronic Effects

The reactivity and physical properties of arylboronic acids are heavily influenced by substituent positions and electronic effects. Below is a comparison with key analogs:

Key Observations:

- Meta vs. Para Substitution : The meta-substituted CF₃ group in this compound creates a balanced electronic effect, enabling efficient cross-coupling without excessive steric hindrance . In contrast, para-substituted analogs (e.g., 4-CF₃) exhibit lower steric effects but may suffer from reduced regioselectivity .

- Fluorine vs. Chlorine : Replacing fluorine with chlorine at the 3-position (as in 3-Cl-5-CF₃) increases molecular weight and stability but reduces reactivity due to chlorine’s weaker electron-withdrawing effect .

Reactivity in Cross-Coupling Reactions

The Suzuki-Miyaura coupling performance of this compound is benchmarked below against analogs:

Key Findings:

Structural and Crystallographic Differences

Crystal structures of trifluoromethylphenylboronic acid isomers reveal critical geometric variations :

- Dihedral Angle (Phenyl Ring vs. BO₂ Plane) :

- Para-isomer: 6.7–14.6° → Planar geometry improves solubility.

- Meta-isomer (3-F-5-CF₃): 33.0° → Moderate distortion balances reactivity and stability.

- Ortho-isomer: 55.9° → Severe distortion reduces catalytic activity.

These angles influence dimerization tendencies and solubility in polar solvents.

生物活性

(3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, properties, and biological activity, particularly focusing on its antimicrobial and anticancer properties.

- Chemical Formula : C₈H₄F₄O₂

- Molecular Weight : 208.11 g/mol

- CAS Number : 161622-05-5

The presence of fluorine atoms in the compound enhances its lipophilicity and reactivity, making it a valuable building block in drug discovery and development.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate boron precursors with fluorinated aromatic compounds. The synthetic routes often capitalize on the stability and reactivity of boronic acids, allowing for functionalization that can lead to various derivatives with enhanced biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related boronic acids, particularly those containing trifluoromethyl groups. The following table summarizes the antimicrobial activity of this compound against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Candida albicans | Moderate (specific MIC not defined) | Antifungal |

| Aspergillus niger | Moderate (specific MIC not defined) | Antifungal |

| Escherichia coli | Lower than AN2690 | Antibacterial |

| Bacillus cereus | Lower than AN2690 | Antibacterial |

The compound shows moderate antifungal activity against Candida albicans and Aspergillus niger, with a notably lower MIC against Bacillus cereus compared to established drugs like AN2690 (Tavaborole), indicating promising antibacterial potential .

The proposed mechanism for the antimicrobial action of boronic acids, including this compound, involves the inhibition of leucyl-tRNA synthetase (LeuRS). This enzyme is crucial for protein synthesis in bacteria and fungi. The binding of these compounds to LeuRS disrupts normal cellular functions, leading to microbial cell death .

Anticancer Activity

In addition to its antimicrobial properties, boronic acids have been investigated for their anticancer potential. They can act as proteasome inhibitors, which are critical in cancer cell proliferation. Some studies have shown that certain derivatives exhibit significant cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Case Study: Proteasome Inhibition

One notable study demonstrated that a related boronic acid derivative inhibited the growth of U266 cells by blocking the G2/M phase of the cell cycle. This effect was attributed to the compound's ability to bind covalently to specific cellular targets, thus disrupting normal cellular processes .

常见问题

Basic: What are the key synthetic routes for (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid?

Methodological Answer:

The synthesis typically involves halogenated precursors undergoing Suzuki-Miyaura cross-coupling. For example, brominated intermediates (e.g., 3-bromo-5-(trifluoromethyl)fluorobenzene) can react with bis(pinacolato)diboron under palladium catalysis to introduce the boronic acid group . Alternative routes may utilize directed ortho-metalation (DoM) strategies, where fluorine and trifluoromethyl groups act as directing groups for boron introduction. Purification often involves recrystallization or column chromatography under inert conditions to prevent protodeboronation .

Basic: How does the trifluoromethyl group influence the reactivity of this boronic acid in cross-coupling reactions?

Methodological Answer:

The electron-withdrawing trifluoromethyl (-CF₃) group increases the acidity of the boronic acid (pKa ~8–9), enhancing its stability and reactivity in aqueous or polar reaction media. This group also reduces electron density at the aryl ring, accelerating oxidative addition in palladium-catalyzed couplings. However, steric hindrance from -CF₃ may require optimized ligands (e.g., SPhos or XPhos) to improve catalytic efficiency .

Advanced: What computational methods are suitable for predicting the binding affinity of derivatives in enzyme inhibition studies?

Methodological Answer:

Docking simulations (e.g., Glide 2.5 or GOLD) combined with molecular dynamics (MD) are recommended. Glide’s scoring function accounts for solvent exposure penalties and charge-charge interactions, critical for accurate predictions with fluorinated arylboronic acids . For example, studies on similar compounds show that the -CF₃ group enhances hydrophobic interactions with enzyme active sites (e.g., leucyl-tRNA synthetase), which can be validated using free-energy perturbation (FEP) calculations .

Advanced: How can discrepancies in catalytic efficiency across different studies be methodologically addressed?

Methodological Answer:

Contradictions may arise from variations in:

- Catalyst systems : Compare Pd(OAc)₂/XPhos vs. Pd(dba)₂/SPhos.

- Solvent polarity : Aqueous DMF vs. THF.

- pH : Boronic acid reactivity is pH-dependent; optimize using buffered conditions (e.g., Na₂CO₃ in H₂O/EtOH).

Systematic screening via Design of Experiments (DoE) can identify critical factors. For example, lower yields in one study may stem from inadequate inert gas protection, leading to boronic acid oxidation .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR : ¹⁹F NMR (δ ≈ -60 ppm for -CF₃; δ ≈ -110 ppm for -F) and ¹¹B NMR (δ ~30 ppm for boronic acid).

- Mass Spectrometry : High-resolution MS (exact mass 222.03 Da) with ESI or MALDI for molecular ion confirmation .

- HPLC : Reverse-phase C18 columns with UV detection (retention time ~1.3–1.5 min under TFA-modified conditions) .

Advanced: What strategies optimize stability during storage?

Methodological Answer:

- Temperature : Store at 0–6°C in amber vials to prevent light-induced degradation .

- Humidity control : Use desiccants (e.g., silica gel) to avoid hydrolysis.

- Solvent choice : Stabilize as a pinacol ester in anhydrous THF or DMSO for long-term storage. Periodic ¹H NMR monitoring can detect protodeboronation byproducts (e.g., aryl fluorides) .

Advanced: How to design derivatives to enhance metabolic stability while maintaining activity?

Methodological Answer:

- Bioisosteric replacement : Substitute -CF₃ with -OCF₃ or -SF₃ to block oxidative metabolism.

- Steric shielding : Introduce ortho-substituents (e.g., methyl groups) to protect the boronic acid from esterase cleavage.

- Prodrug strategies : Mask the boronic acid as a trifluoroborate salt, which hydrolyzes in vivo .

Metabolic stability can be assessed using liver microsome assays with LC-MS/MS quantification of parent compound degradation .

Basic: What precautions are critical when handling this compound in aqueous reactions?

Methodological Answer:

- pH control : Maintain pH >7 to prevent boronic acid dimerization or precipitation.

- Oxygen exclusion : Use degassed solvents and Schlenk lines to avoid Pd catalyst deactivation.

- Chelation : Add ligands like 2,2,6,6-tetramethylheptanedione (TMHD) to stabilize the boronic acid in basic media .

Advanced: How does fluorination at the 3-position affect regioselectivity in subsequent functionalization?

Methodological Answer:

The 3-fluoro group directs electrophilic substitution to the para position (relative to -B(OH)₂) due to its meta-directing nature. For example, nitration with HNO₃/H₂SO₄ yields 4-nitro derivatives. DFT calculations (B3LYP/6-31G*) can model charge distribution to predict regioselectivity .

Advanced: What are the limitations of current docking models for fluorinated boronic acids?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。